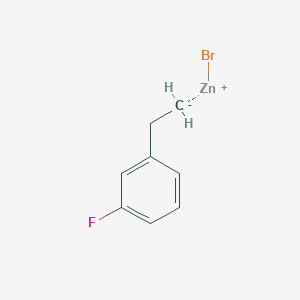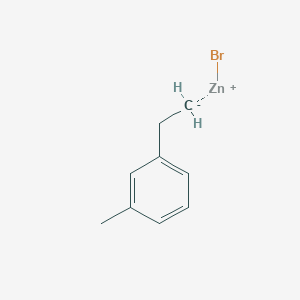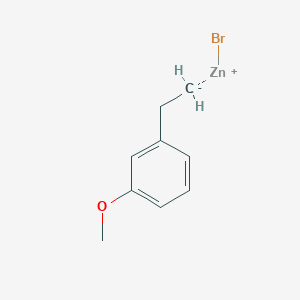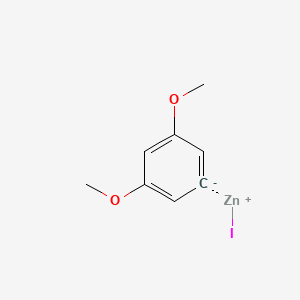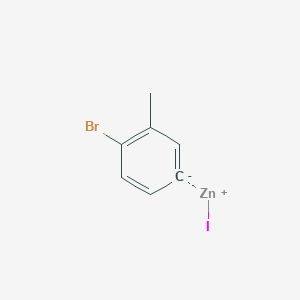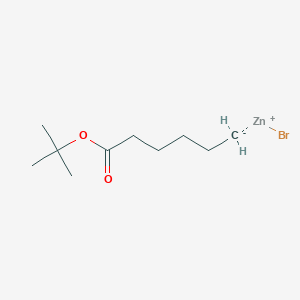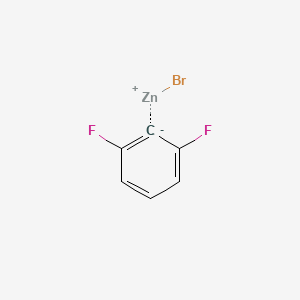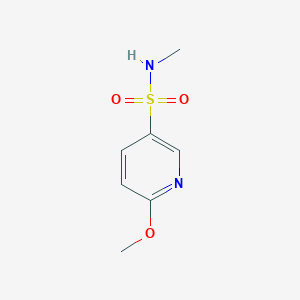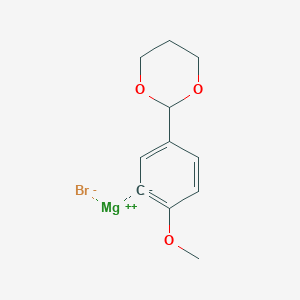
3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide, 0.25M in tetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Grignard reagents like this one are organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . They are usually found in solution with an organic solvent like tetrahydrofuran (THF). The compound you mentioned contains a 1,3-dioxan-2-yl group and a fluorophenyl group attached to the magnesium atom, which also has a bromide ion .
Molecular Structure Analysis
The molecular structure of Grignard reagents involves a carbon-magnesium bond. The 1,3-dioxan-2-yl and fluorophenyl groups are likely bonded to the magnesium atom, with the bromide ion also associated with the magnesium .Chemical Reactions Analysis
Grignard reagents are known for their nucleophilic character and can participate in a variety of reactions, including nucleophilic addition and nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Grignard reagents are typically sensitive to moisture and air, requiring anhydrous conditions for their preparation and storage . They are usually found as solutions in organic solvents like THF .科学的研究の応用
Unexpected Formation of Dihydroisobenzofuran Derivative :The addition of Grignard reagents to certain compounds can lead to unexpected products. For instance, instead of forming a diol precursor to an Organic Molecule of Intrinsic Microporosity, the addition of 2-biphenylmagnesium bromide to 4,5dimethoxy-1,3-indanedione resulted in a dihydroisobenzofuran derivative. The formation of this unexpected product highlights the complexity of reactions involving Grignard reagents like 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide in scientific research (Vile et al., 2012).
Charge-Transfer Absorption and Fluorescent Properties :Compounds like 1-(ethoxy-carbonyl-methyl)-4-[2-(5-methoxy)thiazolyl]pyridinium bromide have exhibited solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. These properties are influenced by the solvent's dielectric constant and the presence of certain anions, showcasing the potential applications of similar compounds in scientific research, especially in solvent-dependent photophysical studies (Li et al., 2009).
Synthesis and Crystal Structure Analysis :The synthesis and crystal structure analysis of compounds like 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide demonstrate the use of 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide in the synthesis of complex organic structures. Such compounds are synthesized via specific reactions and analyzed using X-ray single crystal diffraction, offering insights into the molecular architecture and potential applications in material science or pharmaceuticals (Ming-zhi et al., 2005).
Metal Complexes and Crystal Structures :The preparation and characterization of Group 12 metal complexes involving compounds similar to 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide, like bis-[2-{1,3-dioxane-2-yl}ethyl] telluride and 2-{2-(4-fluoro phenyl telluro) ethyl}-1,3-dioxane, highlight their significance in the field of inorganic chemistry. Such studies pave the way for understanding the properties of these complexes, their crystal structures, and potential applications in catalysis or material science (Chopra et al., 2015).
Functionalized Alkenylmagnesium Reagents :The preparation of functionalized alkenylmagnesium reagents via halide–magnesium exchange showcases the utility of 3-(1,3-Dioxan-2-yl)-4-fluorophenylmagnesium bromide in synthetic organic chemistry. These reagents, bearing an electron-withdrawing function, are instrumental in reactions with various electrophiles, indicating their significance in the synthesis of complex organic molecules (Thibonnet et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
magnesium;2-(2-fluorobenzene-5-id-1-yl)-1,3-dioxane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h2,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGXDWYTRVDHGS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=C[C-]=C2)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
